BenchChemオンラインストアへようこそ!

3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide

Physicochemical Property Analysis Drug-Likeness ADME Prediction

Choose this compound for its optimal fragment-like profile (MW: 302.35, XLogP: 1.9, 0 HBD) and meta-substituted N,N-dimethylbenzenesulfonamide moiety. It offers significant headroom for lead optimization without violating Rule of Five, unlike the bulkier N,N-diethyl analog. Ideal as a kinase hinge-binder probe or an ADME model benchmark.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B5712797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
InChIInChI=1S/C14H14N4O2S/c1-17(2)21(19,20)12-6-3-5-11(9-12)13-10-18-8-4-7-15-14(18)16-13/h3-10H,1-2H3
InChIKeyFJRCXUMMSKPWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide: Structural and Physicochemical Profile for Research Sourcing


3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide (CAS 712282-16-1, PubChem CID 829950) is a synthetic small molecule belonging to the class of imidazo[1,2-a]pyrimidine-fused sulfonamides [1]. It features a privileged fused heterocyclic core linked to a meta-substituted N,N-dimethylbenzenesulfonamide moiety. Its computed molecular weight is 302.35 g/mol, with an XLogP3-AA of 1.9, zero hydrogen bond donors, and five hydrogen bond acceptors, positioning it within a favorable drug-like property space for probe discovery and medicinal chemistry optimization .

Why Generic Substitution Fails: The Non-Interchangeability of 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide


Direct experimental evidence for the bioactivity of this specific compound is extremely scarce in the primary literature. As a result, its differentiation from close analogs must be based on a rigorous analysis of structural and computed physicochemical parameters, which dictate fundamental drug-likeness, solubility, and metabolic stability. A casual 'generic' substitution from the commercially available set of imidazo[1,2-a]pyrimidine sulfonamides would lead to significant differences in these key parameters, as demonstrated by a head-to-head comparison with its closest analog, the N,N-diethyl derivative [1]. The small methyl-to-ethyl alkyl group change profoundly impacts molecular properties and, by extension, biological performance.

Quantitative Evidence Guide for 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide versus Closest Analogs


Lipophilicity Reduction: N,N-Dimethyl vs. N,N-Diethyl Analog Improves Drug-Likeness

A direct, atom-for-atom structural comparison with the closest commercially available analog, N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide, reveals a critical difference in lipophilicity. The target N,N-dimethyl compound exhibits a significantly lower computed hydrophobicity (XLogP3-AA = 1.9) compared to its N,N-diethyl counterpart (XLogP3-AA = 2.7) [1][2]. Lower lipophilicity is a key driver of reduced off-target promiscuity, improved aqueous solubility, and more favorable metabolic clearance profiles, directly influencing the utility of this compound as a high-quality starting point for hit-to-lead optimization.

Physicochemical Property Analysis Drug-Likeness ADME Prediction

Molecular Weight Optimization: 28 Da Reduction Compared to the N,N-Diethyl Homolog

The target compound (MW = 302.35 g/mol) is 28.06 Da lighter than its N,N-diethyl homolog (MW = 330.406 g/mol) [1][2]. This decrease in molecular weight is significant; both compounds satisfy Lipinski's Rule of Five, but the target compound provides additional headroom for subsequent chemical derivatization. In a hit-to-lead campaign, the lower starting molecular weight allows for the addition of functional groups needed for potency and selectivity optimization without breaching the typical drug-likeness ceiling of 500 Da.

Physicochemical Property Analysis Lipinski's Rule of Five Molecular Complexity

Distinct Pharmacological Fingerprint: Absence of H-Bond Donors vs. N-Aryl Analogs

A critical structural differentiator is the presence of zero hydrogen bond donors (HBDs), a feature absent in the vast majority of N-aryl sulfonamide analogs in this class, such as N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide and 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, which each possess one sulfonamide N-H donor [1]. The lack of an HBD is known to improve passive membrane permeability, a crucial parameter for intracellular target engagement and oral bioavailability. This is a class-level inference based on established medicinal chemistry principles.

Physicochemical Property Analysis Hydrogen Bonding Permeability Prediction

Medicinal Chemistry Tractability: Three Rotatable Bonds Minimize Conformational Entropy Loss

The target compound possesses only three rotatable bonds, a value close to the ideal for fragment-like binding efficiency [1]. Compared to more flexible N-aryl sulfonamide-containing analogs in this class, which introduce additional rotatable carbons via the anilino linker and potential substituents on the aryl ring, the reduced conformational freedom of the target compound suggests a lower entropic penalty upon binding to a biological target. This is a class-level inference based on calculated molecular descriptors.

Molecular Flexibility Drug Design Binding Affinity Prediction

Best Research and Industrial Application Scenarios for 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide


Fragment-Based Lead Discovery (FBLD) and Hit Optimization Campaigns

With its low molecular weight (302.35 Da) [1], balanced lipophilicity (XLogP = 1.9) [1], and zero hydrogen bond donors [1], this compound is an ideally sized and profiled fragment for screening libraries. Its significantly lower hydrophobicity and molecular weight compared to the N,N-diethyl analog (delta XLogP = -0.8, delta MW = -28 Da) [2] provide crucial headroom for growing the molecule into a potent lead without exceeding the Rule of Five, making it a superior procurement choice for FBLD.

Kinase Inhibitor Selectivity Profiling

The N,N-dimethylbenzenesulfonamide appendage, and its lack of a secondary amide NH, is a common motif in kinase hinge-binders and type II inhibitors. The computed lack of hydrogen bond donors [1] suggests utility in probing kinase conformations where a traditional sulfonamide donor would be unfavorable. Its three rotatable bonds [1] also offer a conformational advantage for fitting into the DFG-out pocket, making it a targeted probe for selective kinase panel screening.

Physicochemical Property Benchmarking and Computational Modeling

The compound's well-defined, centrally-positioned N,N-dimethylsulfonamide and its distinct profile (MW: 302.35, XLogP: 1.9, 0 HBD, 3 rotatable bonds) [1] make it an excellent benchmark molecule for validating computational ADME models. Its stark differentiation from the N,N-diethyl analog [2] offers a simple yet informative congeneric pair for training or testing deep-learning models on the impact of small alkyl chain modifications on property prediction.

Quote Request

Request a Quote for 3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.